molecular formula C26H29NO2 B1683867 4-Hydroxytamoxifen CAS No. 68392-35-8

4-Hydroxytamoxifen

Katalognummer B1683867
CAS-Nummer: 68392-35-8
Molekulargewicht: 387.5 g/mol
InChI-Schlüssel: TXUZVZSFRXZGTL-OCEACIFDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxytamoxifen, also known as Afimoxifene and by its tentative brand name TamoGel, is a selective estrogen receptor modulator (SERM) of the triphenylethylene group and an active metabolite of tamoxifen . It is under development as a topical gel for the treatment of hyperplasia of the breast .


Synthesis Analysis

The synthesis of this compound involves multi-step reactions. The McMurry reactions of 4,4’-dihydroxybenzophenone with appropriate carbonyl compounds have been utilized to synthesize a series of this compound analogues .


Molecular Structure Analysis

The molecular structure of this compound is C26H29NO2 with a molar mass of 387.523 g·mol −1 . Computational investigations have been performed to explore the mechanisms of the molecular interactions between newly designed benzophenone imines (BIs) and the human estrogen receptor hERα .


Chemical Reactions Analysis

This compound has been found to have differential effects on cardiac myocyte contractility and calcium handling . It has also been found to induce CRISPR/Cas9 systems based on ER mediated nucleus translocation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula C26H29NO2 and molar mass 387.523 g·mol −1 . More detailed information about its physical and chemical properties can be found in its Safety Data Sheet .

Wissenschaftliche Forschungsanwendungen

Behandlung von Brustkrebs

4-Hydroxytamoxifen wird häufig zur Behandlung und Vorbeugung von Brustkrebs eingesetzt . Es ist ein aktiver Metabolit von Tamoxifen, einem selektiven Östrogenrezeptormodulator . Hohe Dosen von Tamoxifen wurden zur Behandlung von Gliomen und Krebserkrankungen mit Mehrfachresistenz eingesetzt .

Kontraktilität der Herzmuskelzellen und Calcium-Handling

Forschungen haben gezeigt, dass this compound direkte, akute Auswirkungen auf die mechanische Funktion und das Calcium-Handling isolierter Ratten-Herzmuskelzellen hat . Es wurde beobachtet, dass es die Kontraktionsamplitude verringert, die Relaxation verlangsamt und die Ca2+-Transientenamplitude verringert .

Glucuronidierung durch humane UGT1A4-Varianten

This compound wird über Glucuronidierung metabolisiert, ein wichtiger Mechanismus des Metabolismus für Tamoxifen und seine aktiven Metaboliten . Dieser Prozess wird durch das humane UDP-Glucuronosyltransferase (UGT) 1A4-Gen durchgeführt .

Potenzielle Behandlung für menstruationszyklusbedingte Mastalgie

This compound wird derzeit für die potenzielle Behandlung von menstruationszyklusbedingter Mastalgie untersucht . Dieser Zustand ist durch Brustschmerzen und -empfindlichkeit gekennzeichnet, die mit dem Menstruationszyklus zusammenhängen .

Potenzielle Behandlung für fibrozystische Brustkrankheit

Fibrozystische Brustkrankheit, ein gutartiger Zustand, der durch knotige, schmerzhafte Brüste gekennzeichnet ist, ist ein weiteres potenzielles Behandlungsgebiet für this compound .

Potenzielle Behandlung für Gynäkomastie

Gynäkomastie, ein Zustand, der durch eine Vergrößerung des Drüsengewebes der männlichen Brust gekennzeichnet ist, ist eine weitere potenzielle Anwendung für this compound .

Potenzielle Behandlung für Keloid-Narben

Keloid-Narben, eine Art von erhabener Narbe, die auftritt, wenn die Haut nach einer Verletzung verheilt ist, ist ein weiteres potenzielles Behandlungsgebiet für this compound .

Prävention von Brustkrebs

This compound wird auch zur Vorbeugung von Brustkrebs eingesetzt . Es wird im präoperativen Modell zur Bewertung der Zielmodulation nach kurzer Arzneimittelexposition eingesetzt .

Wirkmechanismus

Target of Action

4-Hydroxytamoxifen, also known as Afimoxifene , is an active metabolite of Tamoxifen . It primarily targets estrogen receptors (ER) and estrogen-related receptors (ERR) . It also binds to voltage-gated sodium channels , inhibiting the sodium current . The compound has been found to act as an antagonist of the estrogen-related receptors (ERRs) ERRβ and ERRγ .

Mode of Action

This compound acts as a selective estrogen receptor modulator (SERM) . It binds to estrogen receptors (ER), inducing a conformational change in the receptor . This results in a blockage or change in the expression of estrogen-dependent genes . It also inhibits the sodium current by delaying channel recovery from the inactivated state .

Biochemical Pathways

This compound is extensively metabolized by cytochrome P-450 in humans and rodents . The biotransformation in humans is primarily attributable to the action of CYP 3A4 and CYP 2D6 . In addition, this compound is sulfated to form 4-sulfoxytamoxifen (4-SO4 TAM) in a reaction catalyzed by human sulfotransferase 1A1 (SULT 1A1) .

Pharmacokinetics

This compound is well absorbed following topical application . It is metabolized by the CYP subunits leading to the formation of OHT and DMT . One of the active metabolites, OHT, presumably metabolized by CYP 3A1 (rat), was formed rapidly after TAM administration and attained a Cmax of 385 ± 132 ng/ml at 5 h, and subsequently declined to BDL after 7 h .

Result of Action

The primary mechanism of action of this compound’s effect has been thought to be mediated by binding of the active metabolite, this compound, to the estrogen receptor, thus blocking estrogen-stimulated cellular proliferation . It has also been found to cause apoptosis . In addition, it has been shown to adversely and differentially alter cardiac myocyte contractility and Ca2+ handling .

Action Environment

This compound is under development as a topical gel for the treatment of hyperplasia of the breast . This technology enables percutaneous delivery of drugs that cannot be delivered orally . The compound’s action, efficacy, and stability can be influenced by environmental factors such as the method of administration and the presence of other compounds in the environment .

Biologische Aktivität

4-OHT has been shown to have a variety of biological activities. It has been shown to have anti-estrogenic activity, as well as anti-tumor activity. It has also been shown to have anti-inflammatory activity, and to be an antioxidant.
Biochemical and Physiological Effects
4-OHT has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells, as well as to inhibit the growth of other cancer cells. It has also been shown to inhibit the growth of ovarian cancer cells, and to inhibit the growth of prostate cancer cells. Additionally, 4-OHT has been shown to inhibit the activity of aromatase, an enzyme involved in the production of estrogen.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 4-OHT in laboratory experiments has several advantages. It is easy to synthesize and has a wide range of applications. It is also relatively inexpensive and has a long shelf life. Additionally, it is relatively safe to use in laboratory experiments. The main limitation of 4-OHT is that it is not very soluble in water, which can make it difficult to use in some experiments.

Zukünftige Richtungen

There are a variety of potential future directions for 4-OHT research. One potential area of research is to further investigate its anti-tumor and anti-inflammatory activities. Additionally, research could be done to further explore its potential applications in cancer treatment and prevention. Another potential area of research is to investigate its effects on other hormones, such as progesterone and testosterone. Additionally, research could be done to investigate its potential effects on other diseases, such as osteoporosis and cardiovascular disease. Finally, research could be done to investigate its potential applications in drug development, such as in the development of new SERMs or other drugs targeting the estrogen receptor.

Safety and Hazards

4-Hydroxytamoxifen can be harmful if swallowed, in contact with skin, or if inhaled. It is suspected of damaging fertility or the unborn child . Protective measures such as wearing protective gloves, clothing, eye protection, and ensuring adequate ventilation are recommended when handling this substance .

Eigenschaften

IUPAC Name

4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUZVZSFRXZGTL-QPLCGJKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022384
Record name (Z)-4-Hydroxytamoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Afimoxifene binds to estrogen receptors (ER), inducing a conformational change in the receptor. This results in a blockage or change in the expression of estrogen dependent genes.
Record name Afimoxifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04468
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

68047-06-3, 68392-35-8
Record name 4-Hydroxytamoxifen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68047-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-4-Hydroxytamoxifen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068047063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afimoxifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04468
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (Z)-4-Hydroxytamoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(1E)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (Z)-4-Hydroxytamoxifen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYTAMOXIFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95K54647BZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxytamoxifen
Reactant of Route 2
4-Hydroxytamoxifen
Reactant of Route 3
Reactant of Route 3
4-Hydroxytamoxifen
Reactant of Route 4
Reactant of Route 4
4-Hydroxytamoxifen
Reactant of Route 5
4-Hydroxytamoxifen
Reactant of Route 6
4-Hydroxytamoxifen

Q & A

Q1: How does 4-hydroxytamoxifen interact with the estrogen receptor?

A: this compound acts as a competitive antagonist of the estrogen receptor alpha (ERα) [, , , ]. It binds to the ligand-binding domain of ERα, preventing estradiol, the natural ligand, from binding and activating the receptor [, , ].

Q2: What are the downstream effects of this compound binding to the estrogen receptor?

A: this compound binding to ERα leads to conformational changes in the receptor, preventing its dimerization, DNA binding, and interaction with coactivator proteins [, , ]. Consequently, this compound inhibits the expression of estrogen-responsive genes that are crucial for the growth and proliferation of ER-positive breast cancer cells [, , , ].

Q3: Are there estrogen receptor-independent effects of this compound?

A: Yes, studies have shown that this compound can exert antitumor effects through mechanisms independent of ERα binding []. These include induction of apoptosis, inhibition of angiogenesis, and modulation of growth factor signaling pathways [, ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C26H29NO2, and its molecular weight is 387.5 g/mol.

Q5: Is there spectroscopic data available for this compound?

A: Yes, this compound has been characterized by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) [, , , ]. These techniques provide information on its structure, purity, and fragmentation pattern.

Q6: What is the stability of this compound under different storage conditions?

A: this compound is sensitive to light and oxidation [, , ]. It is typically stored as a solid powder or solution at low temperatures (-20°C) and protected from light to minimize degradation [, , ].

Q7: Have computational methods been used to study this compound?

A: Yes, computational chemistry and modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, have been employed to study the interactions of this compound with the estrogen receptor and to predict the activity of its analogues [, ]. These studies provide insights into the structural features important for its binding affinity and activity.

Q8: How do structural modifications of this compound affect its activity?

A: The side chain at the ethyl amino group of this compound plays a crucial role in its antiestrogenic activity [, , ]. Modifications to this side chain, such as changing its length or introducing bulky substituents, can significantly affect its binding affinity for the estrogen receptor and its ability to induce conformational changes associated with antagonism [, , ]. Additionally, the hydroxyl group at the 4-position is essential for its antiestrogenic activity. Its replacement with other substituents often leads to a loss or reduction in activity [].

Q9: What are the challenges associated with the formulation of this compound?

A: this compound exhibits poor aqueous solubility, which can limit its bioavailability [, , ]. Various formulation strategies, such as the use of cyclodextrins, liposomes, or nanoparticles, have been investigated to improve its solubility and oral bioavailability [, , ].

Q10: How is this compound metabolized in the body?

A: this compound is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2D6, CYP3A4, and CYP2C9 [, , , ]. It undergoes phase I metabolism, including oxidation and demethylation, and phase II metabolism, such as glucuronidation and sulfation.

Q11: What is the elimination half-life of this compound?

A: The elimination half-life of this compound is variable among individuals and ranges from 5 to 7 days [, ].

Q12: What in vitro models are used to study the effects of this compound?

A: ER-positive breast cancer cell lines, such as MCF-7 and T47D, are commonly used in vitro models to investigate the effects of this compound on cell proliferation, apoptosis, and gene expression [, , , , ].

Q13: What are the limitations of in vitro models in predicting the efficacy of this compound?

A: In vitro models may not fully recapitulate the complexity of the tumor microenvironment and the influence of systemic factors that can affect drug response in vivo [, ].

Q14: What are the mechanisms of resistance to this compound?

A14: Resistance to this compound can develop through various mechanisms, including:

  • Loss or mutation of ERα []
  • Activation of growth factor signaling pathways, such as EGFR/HER2 [, ]
  • Upregulation of drug efflux transporters, such as P-glycoprotein []
  • Alterations in cell cycle regulators and apoptotic pathways [, , ]

Q15: What are the potential long-term effects of this compound?

A: Long-term use of this compound has been associated with an increased risk of endometrial cancer, thromboembolic events, and hot flashes [, , ].

Q16: What drug delivery strategies are being explored to improve the delivery of this compound to tumor sites?

A: Researchers are investigating various drug delivery systems, such as nanoparticles, liposomes, and antibody-drug conjugates, to enhance the targeted delivery of this compound to tumor cells, thereby improving its efficacy and reducing systemic toxicity [, , , ].

Q17: What analytical methods are used to quantify this compound in biological samples?

A: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or mass spectrometry (MS) is commonly used for the quantification of this compound in plasma, serum, and other biological matrices [, , , ]. These methods offer high sensitivity and selectivity for accurate drug monitoring.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.